molecular formula C24H18N2O4S2 B2860308 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896287-21-1

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2860308
CAS RN: 896287-21-1
M. Wt: 462.54
InChI Key: CXBBLTSTBQLOGM-UHFFFAOYSA-N
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Description

“N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide” is a compound that has been investigated for its potential interactions with adenosine receptors . It is currently in the investigative stage .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . The process involves the cyclization of [N,N’-bis(N-benzoylthiocarbamoyl)-N,N’-bis(benzyl)]ethane-1,2-diamines by reaction with phenacyl bromide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the cyclization of [N,N’-bis(N-benzoylthiocarbamoyl)-N,N’-bis(benzyl)]ethane-1,2-diamines by reaction with phenacyl bromide .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Catalyzed Synthesis : The compound has been used in studies focusing on the catalyzed synthesis of various derivatives. For instance, copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has been developed, generating environmentally benign byproducts and offering a less odorous and more eco-friendly method compared to previous means (Xia et al., 2016).

Metal Complex Synthesis : Research has also been conducted on synthesizing novel metal complexes of heterocyclic sulfonamide derivatives, demonstrating strong carbonic anhydrase inhibitory properties (Büyükkıdan et al., 2013).

Antimicrobial and Antitubercular Activities

Antimicrobial Activities : Studies on the synthesis of novel derivatives have shown significant antimicrobial activities. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine analogs exhibited promising antimicrobial activities against various bacterial and fungal strains (Desai et al., 2013).

Antitubercular Activities : The synthesis and evaluation of certain derivatives have highlighted potent antitubercular molecules, offering potential new treatments against Mycobacterium tuberculosis (Kumar et al., 2013).

Anticancer Evaluation

Novel Anticancer Agents : Some compounds have been synthesized and evaluated for their anticancer activities, showing potent cytotoxic activity against several human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).

Therapeutic Agents for Alzheimer’s Disease

Alzheimer’s Disease Therapeutics : Research into novel benzamide-based derivatives has been conducted with the aim of discovering potential therapeutic agents for Alzheimer’s disease, highlighting specific compounds with promising enzyme inhibition activity (Hussain et al., 2016).

Future Directions

The future directions for “N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide” could include further investigation into its potential interactions with adenosine receptors , as well as additional studies to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c1-32(29,30)19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(31-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBBLTSTBQLOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

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